1-(2-Hydroxyethyl)-2-imidazolidinethione

説明

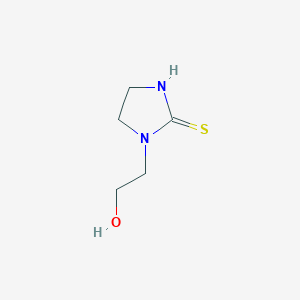

1-(2-Hydroxyethyl)-2-imidazolidinethione, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2OS and its molecular weight is 146.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that similar compounds have shown activity as adenosine-a2b receptor antagonists , which play a significant role in various physiological processes, including neurotransmission and immune response.

Mode of Action

It’s known that the compound was obtained as a product from an in situ reaction between n-(2-hydroxyethyl)ethylenediamine, carbon disulfide, potassium hydroxide, and di(4-fluorobenzyl)tin dichloride . This suggests that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.

Biochemical Pathways

Given its potential role as an adenosine-a2b receptor antagonist , it may influence pathways related to neurotransmission and immune response.

Pharmacokinetics

In silico studies predicted good pharmacokinetics properties and promising drug-like characteristics for similar compounds . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

It’s known that similar compounds have shown potential anti-cancer and anti-microbial activities

Action Environment

It’s known that similar compounds have been used in the electroplating of metals and as a corrosion inhibitor , suggesting that the compound may be stable and effective in various environmental conditions.

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding, as suggested by the presence of thioamide–N–H . O (hydroxy) and hydroxy–O–H . S (thione) hydrogen bonds in the crystal structure of the compound .

Cellular Effects

It is believed that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s cyclic molecular structure, confirmed by single crystal X-ray crystallography, shows the five-membered ring to be non-planar and the π-electron density to be localized over the CN2S chromophore .

Metabolic Pathways

The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation within cells .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

生物活性

1-(2-Hydroxyethyl)-2-imidazolidinethione (HEI) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of HEI, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C5H10N2OS

- Molecular Weight : 150.232 g/mol

- CAS Number : 1794759-84-4

- IUPAC Name : 1-(2-hydroxyethyl)imidazolidine-2-thione

The biological activity of HEI is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Notably, HEI has been identified as an inhibitor of heparanase and matrix metalloproteinases (MMPs), which are crucial in extracellular matrix remodeling and tissue repair processes.

Inhibition of Enzymatic Activity

- Heparanase Inhibition : HEI has shown significant inhibitory effects on heparanase, an enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix. This inhibition can protect the basement membrane structure from UV-induced damage, thereby enhancing skin barrier function .

- MMP Inhibition : The compound also inhibits MMP-9, which is involved in the degradation of collagen and other components of the extracellular matrix. By inhibiting MMPs, HEI contributes to improved epidermal barrier function and skin hydration .

Antimicrobial Properties

Research indicates that HEI exhibits notable antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, showing potential as a therapeutic agent in treating infections. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Anticancer Activity

HEI has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms and modulation of signaling pathways involved in cell survival and proliferation. This makes HEI a candidate for further exploration in cancer therapy.

Skin Barrier Function Improvement

A study demonstrated that topical application of HEI significantly improved the epidermal barrier function in human skin models exposed to UVB radiation. The results indicated increased water content and reduced transepidermal water loss compared to controls, highlighting its potential for skincare applications .

Antimicrobial Efficacy

In another study, HEI was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The compound exhibited a dose-dependent inhibition of microbial growth, suggesting potential applications in wound healing and infection control.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Inhibition of heparanase and MMPs |

| 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | Antimicrobial | Disruption of microbial membranes |

| 1,3-bis-(2-Hydroxyethyl)-imidazolium chloride | Antifungal | Cell membrane destabilization |

科学的研究の応用

Biological Applications

1-(2-Hydroxyethyl)-2-imidazolidinethione has garnered attention for its biological activities, particularly in cancer research. Notable findings include:

- Cytotoxic Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent. Further studies are needed to elucidate the specific mechanisms involved in these effects .

- Enzyme Inhibition : The compound acts as an inhibitor of heparanase and matrix metalloproteinases (MMPs), which are crucial in degrading the extracellular matrix. This inhibition can improve epidermal barrier function, particularly in skin exposed to UV radiation .

- Hormonal Effects : Some studies have indicated that imidazolidine derivatives may influence hormonal pathways, although specific effects of this compound require more detailed investigation.

Industrial Applications

The unique chemical properties of this compound allow for various industrial applications:

- Electroplating : The compound has been utilized in copper electroplating baths to enhance deposit quality and reduce internal stress in thin films .

- Material Science : As a building block for synthesizing complex organic molecules, it can be used to develop new materials with desirable properties for various applications.

Case Studies

Several case studies exemplify the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study on Cytotoxicity | Cancer Research | Demonstrated significant cytotoxicity against specific cancer cell lines, indicating potential therapeutic applications. |

| Inhibition of MMPs | Dermatology | Showed improvement in epidermal barrier function through inhibition of BM-degrading enzymes, beneficial for skin health. |

| Electroplating Application | Materials Science | Improved quality of copper deposits in electroplating processes, highlighting its industrial relevance. |

特性

IUPAC Name |

1-(2-hydroxyethyl)imidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEITPOSEVENMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061311 | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-49-0 | |

| Record name | 1-(2-Hydroxyethyl)-2-imidazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 932-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 932-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the hydrogen bonding observed in the crystal structure of 1-(2-Hydroxyethyl)imidazolidine-2-thione?

A1: The research highlights the presence of specific hydrogen bonds in the crystal structure of 1-(2-Hydroxyethyl)imidazolidine-2-thione: thioamide–N–H…O(hydroxy) and hydroxy–O–H…S(thione) []. These interactions are significant because they contribute to the formation of supramolecular layers within the crystal lattice. This type of self-assembly driven by hydrogen bonding can influence the compound's physical properties, such as melting point, solubility, and stability. Understanding these intermolecular interactions is crucial for predicting the compound's behavior in solid-state and potentially in biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。